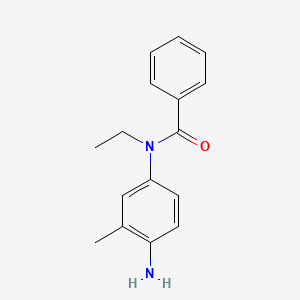

N-(4-アミノ-3-メチルフェニル)-N-エチルベンザミド

説明

N-(4-amino-3-methylphenyl)-N-ethylbenzamide is a useful research compound. Its molecular formula is C16H18N2O and its molecular weight is 254.33 g/mol. The purity is usually 95%.

The exact mass of the compound N-(4-amino-3-methylphenyl)-N-ethylbenzamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(4-amino-3-methylphenyl)-N-ethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-3-methylphenyl)-N-ethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗腫瘍活性

“N-(4-アミノ-3-メチルフェニル)-N-エチルベンザミド”は、潜在的な抗腫瘍剤として、腫瘍学の分野で有望視されています。 研究によると、この化合物の誘導体、特にベンゾチアゾール構造を含むものは、選択的かつ強力な抗癌作用を示します . これらの化合物は、シトクロムP450酵素によって代謝され、癌細胞の細胞周期停止とアポトーシスを誘発する活性代謝産物を生成します . この化合物は、MCF-7などの感受性の高い乳癌細胞でDNA-タンパク質架橋を形成することが報告されており、癌細胞のDNAとの直接的な相互作用を伴う作用機序を示唆しています .

薬理学的プロドラッグ開発

薬理学では、“N-(4-アミノ-3-メチルフェニル)-N-エチルベンザミド”とその誘導体は、プロドラッグとして評価されています . プロドラッグとは、体内で代謝されて活性薬物を放出する不活性な化合物です。このアプローチは、体内での薬物の溶解性、吸収、分布を改善することができます。 ベンゾチアゾール誘導体のアミノ酸抱合は、薬物の親油性によって生じる制限を克服するために使用されており、より水溶性で化学的に安定なものになっています .

生化学研究

生化学では、“N-(4-アミノ-3-メチルフェニル)-N-エチルベンザミド”のような化合物は、より複雑な分子の合成のための構成要素として使用されます。それらは、特定の生化学的機能を持つ分子の合成の中間体として役立ちます。 例えば、それらは特定のタンパク質や酵素に選択的に結合する分子を作成するために使用でき、生化学的経路の研究を支援します .

農業化学

“N-(4-アミノ-3-メチルフェニル)-N-エチルベンザミド”の農業における直接的な使用に関する参考文献は見つかりませんでしたが、類似の化合物は、農薬の開発によく使用されています。これらの化合物は、農作物に影響を与えることなく、特定の害虫や雑草を標的にする農薬や除草剤として調整することができます。 このような化合物の構造修飾は、より効果的で環境に優しい新しい製品の開発につながります .

材料科学

材料科学では、“N-(4-アミノ-3-メチルフェニル)-N-エチルベンザミド”は、新しいポリマーやコーティングの作成に使用できる可能性があります。 この化合物中のアミノ基は、他の材料との結合形成を促進することができ、工業用途に望ましい物理的特性を持つ新しい複合材料の開発につながります .

環境科学

“N-(4-アミノ-3-メチルフェニル)-N-エチルベンザミド”のような化合物は、環境科学にも応用できる可能性があります。それらは、土壌や水サンプル中の関連化合物の存在を検出するために、環境試験の分析標準として使用できます。 これは、汚染を監視し、環境の安全性を確保するために不可欠です .

作用機序

Target of Action

The primary target of N-(4-amino-3-methylphenyl)-N-ethylbenzamide is the aryl hydrocarbon receptor (AhR) and cytochrome P450 1A1 . AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons. Cytochrome P450 1A1 is an enzyme that plays a crucial role in the metabolism of xenobiotics and endogenous compounds .

Mode of Action

N-(4-amino-3-methylphenyl)-N-ethylbenzamide demonstrates potent binding to the cytosolic AhR . This binding event triggers a conformational change in AhR, leading to its translocation into the nucleus. Once in the nucleus, AhR influences the transcription of target genes, including cytochrome P450 1A1 . The compound is then bioactivated by cytochrome P450 1A1-catalyzed reactions .

Biochemical Pathways

The activation of AhR and the subsequent induction of cytochrome P450 1A1 lead to changes in various biochemical pathwaysIt is known that the compound’s action can lead to the formation of dna adducts , which can interfere with DNA replication and transcription, potentially leading to cell death .

Pharmacokinetics

It is known that the compound can be metabolized by cytochrome p450 1a1

Result of Action

The interaction of N-(4-amino-3-methylphenyl)-N-ethylbenzamide with its targets and the subsequent changes in cellular processes can lead to significant molecular and cellular effects. For instance, the compound has been found to have antitumor activity, particularly against breast cancer cell lines . This is likely due to the compound’s ability to interfere with DNA replication and transcription through the formation of DNA adducts .

生化学分析

Biochemical Properties

N-(4-amino-3-methylphenyl)-N-ethylbenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with cytochrome P450 enzymes, influencing their catalytic activity. This interaction can lead to either inhibition or activation of the enzyme, depending on the specific context of the reaction . Additionally, N-(4-amino-3-methylphenyl)-N-ethylbenzamide can form complexes with certain proteins, altering their conformation and function.

Cellular Effects

N-(4-amino-3-methylphenyl)-N-ethylbenzamide affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving the aryl hydrocarbon receptor (AhR). This compound can modulate gene expression by binding to AhR, leading to changes in the transcription of target genes . Furthermore, N-(4-amino-3-methylphenyl)-N-ethylbenzamide impacts cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of N-(4-amino-3-methylphenyl)-N-ethylbenzamide involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, N-(4-amino-3-methylphenyl)-N-ethylbenzamide can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(4-amino-3-methylphenyl)-N-ethylbenzamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-(4-amino-3-methylphenyl)-N-ethylbenzamide remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with alterations in cellular processes, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of N-(4-amino-3-methylphenyl)-N-ethylbenzamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical response without causing toxicity.

Metabolic Pathways

N-(4-amino-3-methylphenyl)-N-ethylbenzamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of metabolites that may have distinct biochemical properties. The compound’s influence on metabolic flux and metabolite levels can vary depending on the specific pathway and the presence of cofactors.

Transport and Distribution

Within cells and tissues, N-(4-amino-3-methylphenyl)-N-ethylbenzamide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of N-(4-amino-3-methylphenyl)-N-ethylbenzamide is an important factor in determining its biochemical effects. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its activity and function can be modulated by its localization, affecting processes such as enzyme activity, gene expression, and cellular metabolism.

特性

IUPAC Name |

N-(4-amino-3-methylphenyl)-N-ethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-3-18(14-9-10-15(17)12(2)11-14)16(19)13-7-5-4-6-8-13/h4-11H,3,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLYCISKABFIZAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC(=C(C=C1)N)C)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40207273 | |

| Record name | N-(4-Amino-m-tolyl)-N-ethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5856-00-8 | |

| Record name | N-(4-Amino-3-methylphenyl)-N-ethylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5856-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Amino-m-tolyl)-N-ethylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005856008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Amino-m-tolyl)-N-ethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-amino-m-tolyl)-N-ethylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(4-AMINO-M-TOLYL)-N-ETHYLBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPN8KT4ERS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。